3-Nitroacenaphthene

Descripción

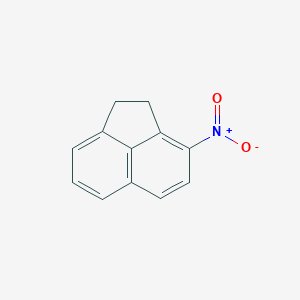

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-nitro-1,2-dihydroacenaphthylene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRQPBAHQILXND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC3=C2C1=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191482 |

Source

|

| Record name | Acenaphthene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3807-77-0 |

Source

|

| Record name | 3-Nitroacenaphthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3807-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitroacenaphthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003807770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC137392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphthene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROACENAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WSB1KEE1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-Nitroacenaphthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-Nitroacenaphthene, a nitro-polycyclic aromatic hydrocarbon. The document outlines the key spectroscopic techniques used for its structural elucidation and provides detailed experimental protocols. All quantitative data is summarized for clarity, and a workflow for spectroscopic analysis is presented.

Introduction

This compound (C₁₂H₉NO₂) is an aromatic compound with the molecular weight of 199.21 g/mol .[1] Its structural characterization is crucial for its identification, purity assessment, and understanding its chemical behavior, particularly in the context of drug development and environmental analysis where nitroaromatic compounds are of significant interest. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive analysis of this molecule.

Spectroscopic Data

A summary of the available spectroscopic data for this compound is presented below. It should be noted that while an experimental IR spectrum is available, specific experimental data for NMR, UV-Vis, and MS are not readily found in public databases. The data for these techniques are therefore predicted or based on the analysis of structurally similar compounds.

Table 1: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Parameter | Observed/Predicted Value |

| Infrared (IR) Spectroscopy | Major Absorption Bands (cm⁻¹) | Aromatic C-H stretch: ~3100-3000Asymmetric NO₂ stretch: ~1550-1475Symmetric NO₂ stretch: ~1360-1290Aromatic C=C stretch: ~1600, ~1500C-H out-of-plane bending: ~900-690 |

| ¹H NMR Spectroscopy | Predicted Chemical Shifts (δ, ppm) | Aromatic Protons: 7.0 - 9.0Aliphatic Protons (-CH₂-CH₂-): 3.0 - 4.0 |

| ¹³C NMR Spectroscopy | Predicted Chemical Shifts (δ, ppm) | Aromatic Carbons: 110 - 150Carbon bearing NO₂ group: >140Aliphatic Carbons (-CH₂-CH₂-): 20 - 40 |

| UV-Vis Spectroscopy | Predicted λmax (nm) | π → π* transitions: ~200-280n → π* transition: >300 |

| Mass Spectrometry (EI) | Molecular Ion (m/z) | [M]⁺•: 199 |

| Major Fragment Ions (m/z) | [M-NO₂]⁺: 153[M-NO]⁺: 169Further fragmentation of the acenaphthene backbone |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the analysis of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Instrument Setup: The background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample is brought into contact with the crystal, and the anvil is tightened to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The obtained spectrum is baseline-corrected and the absorption peaks are identified and assigned to their corresponding vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS (0 ppm). Integration of the ¹H signals provides the relative number of protons, and the splitting patterns (coupling constants) give information about neighboring protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated π-system of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

-

Instrument Setup: A blank spectrum of the solvent in a quartz cuvette is recorded to serve as the baseline.

-

Data Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and form a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Isomerism of 3-Nitroacenaphthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and isomerism of 3-nitroacenaphthene. It is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of this chemical entity. This document compiles available data on its chemical identity, physicochemical properties, and spectroscopic characteristics. While detailed experimental protocols and complete spectral assignments are not extensively available in published literature, this guide presents the known information and outlines the general methodologies for its synthesis and characterization.

Molecular Structure and Chemical Identity

This compound is a nitro derivative of acenaphthene, a polycyclic aromatic hydrocarbon. The nitro group (-NO2) is substituted on the aromatic ring at the 3-position.

Chemical Formula: C₁₂H₉NO₂[1]

IUPAC Name: 3-nitro-1,2-dihydroacenaphthylene[1]

CAS Number: 3807-77-0[1]

Molecular Weight: 199.20 g/mol [1]

The core structure consists of a naphthalene system with an ethylene bridge connecting carbons 1 and 8. The presence of the nitro group significantly influences the electronic properties and reactivity of the aromatic system.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 199.20 g/mol | [1] |

| XLogP3 | 3.3 | [1] |

| Monoisotopic Mass | 199.063328530 Da | [1] |

| Polar Surface Area | 45.8 Ų | [1] |

| pKa (most acidic) | 12.34 (Predicted) | |

| pKa (most basic) | -5.5 (Predicted) | |

| Refractive Index | 1.69 (Predicted) | |

| Molar Refractivity | 56.4 cm³ (Predicted) | |

| Molar Volume | 154.9 cm³ (Predicted) | |

| Polarizability | 22.4 ų (Predicted) | |

| Surface Tension | 53.2 dyne/cm (Predicted) |

Isomerism in Nitroacenaphthene

Isomerism is a critical consideration in the study of nitroacenaphthene, as the position of the nitro group on the acenaphthene core significantly impacts the molecule's physical, chemical, and potentially biological properties.

Positional Isomerism

The nitration of acenaphthene can result in the formation of several positional isomers. The most common and well-documented of these is 5-nitroacenaphthene.

-

This compound: The subject of this guide.

-

5-Nitroacenaphthene: A common isomer formed during the nitration of acenaphthene.[2][3] Its CAS number is 602-87-9.[3]

The differentiation between these isomers is crucial and is typically achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereoisomerism

This compound itself is an achiral molecule and does not exhibit stereoisomerism. However, the introduction of substituents on the ethylene bridge can create chiral centers, leading to the possibility of enantiomers and diastereomers.

Synthesis and Characterization

General Synthesis Protocol

Reaction Conditions: The nitration is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures. The reaction conditions, including temperature, reaction time, and the ratio of acids, will influence the yield and the isomeric distribution of the product.

Purification: The crude product is a mixture of nitroacenaphthene isomers. Separation of this compound from other isomers like 5-nitroacenaphthene is often challenging and may require multiple purification steps such as recrystallization or column chromatography.

Spectroscopic Characterization

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of this compound is available from the NIST WebBook.[4] Key expected absorption bands are:

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration |

| ~1500-1560 and ~1300-1370 | Nitro group (-NO₂) | Asymmetric and symmetric stretching |

| ~3000-3100 | Aromatic C-H | Stretching |

| ~2850-2960 | Aliphatic C-H | Stretching |

| ~1600, 1475 | Aromatic C=C | Stretching |

NMR spectroscopy is essential for the structural elucidation of this compound and for distinguishing it from its isomers. While a fully assigned spectrum for this compound is not available in the cited literature, the general principles of ¹H and ¹³C NMR can be applied to predict the expected signals. The asymmetry of the this compound molecule would lead to a complex ¹H NMR spectrum with distinct signals for each of the aromatic and aliphatic protons. Similarly, the ¹³C NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 199.20. Fragmentation would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.

Biological Activity

There is limited information available in the scientific literature specifically detailing the biological activities or signaling pathways of this compound. Research on other nitroaromatic compounds suggests potential for various biological effects, but direct evidence for this compound is lacking. Therefore, a signaling pathway diagram cannot be accurately constructed at this time.

Conclusion

This compound is a nitroaromatic compound with a well-defined molecular structure. Its chemistry is closely linked to its isomerism, particularly the presence of the 5-nitroacenaphthene isomer. While general methods for its synthesis and characterization are understood, there is a notable lack of detailed experimental protocols and comprehensive spectroscopic data in the publicly available literature. For researchers and professionals in drug development, this highlights an area where further investigation is needed to fully characterize this compound and explore its potential applications. The methodologies and data presented in this guide provide a foundational understanding for such future work.

References

Environmental Occurrence of 3-Nitroacenaphthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitroacenaphthene is a nitrated polycyclic aromatic hydrocarbon (NPAH) that has garnered scientific interest due to its potential genotoxic and carcinogenic properties. NPAHs are a class of compounds formed from the nitration of polycyclic aromatic hydrocarbons (PAHs), which are ubiquitous environmental contaminants originating from the incomplete combustion of organic materials. This technical guide provides a comprehensive overview of the environmental occurrence of this compound, including its sources, detection in various environmental matrices, and analytical methodologies. Given the limited availability of specific quantitative data for this compound, this guide also discusses data for the broader class of nitro-PAHs to provide context for its likely environmental concentrations and behavior.

Sources and Environmental Fate

The primary sources of this compound and other NPAHs in the environment are anthropogenic. These compounds are not known to occur naturally. Key emission sources include:

-

Diesel and Gasoline Engine Exhaust: Vehicular emissions are a major contributor to the atmospheric burden of NPAHs.[1][2] The high temperatures and pressures within internal combustion engines facilitate the nitration of PAHs present in the fuel.

-

Industrial Processes: Industrial activities involving combustion, such as power generation from fossil fuels and industrial boilers, can release NPAHs into the atmosphere.

-

Atmospheric Transformation: this compound can also be formed in the atmosphere through the gas-phase or heterogeneous reactions of its parent PAH, acenaphthene, with nitrogen oxides (NOx).

Once released into the environment, this compound can be distributed across various environmental compartments, including air, water, soil, and sediment. Its environmental fate is governed by its physicochemical properties, such as its semi-volatile nature and hydrophobicity, which lead to its association with particulate matter.

Quantitative Occurrence Data

Specific quantitative data for this compound in environmental matrices is scarce in publicly available literature. However, studies on the broader class of nitro-PAHs provide an indication of the potential concentration ranges.

| Environmental Matrix | Compound Class | Concentration Range | Location Type | Reference(s) |

| Urban Air (PM2.5) | Total Nitro-PAHs | Several pg/m³ to a few ng/m³ | Urban | [3] |

| Roadside Soil | Total PAHs | Higher concentrations closer to roadways | Roadside | [4][5][6][7] |

| River Sediment | Total PAHs | Variable, dependent on proximity to sources | Aquatic | [8][9][10][11] |

It is important to note that the concentrations of individual NPAHs, including this compound, would contribute a fraction to the total nitro-PAH concentrations reported.

Experimental Protocols for Environmental Analysis

The analysis of this compound in environmental samples typically involves a multi-step process encompassing sample collection, extraction, cleanup, and instrumental analysis.

Sample Collection and Preparation

-

Air Samples: High-volume air samplers are used to collect airborne particulate matter on filters (e.g., quartz fiber filters).

-

Soil and Sediment Samples: Grab samples are collected from the desired locations and depths. Samples are typically freeze-dried and sieved to ensure homogeneity.

-

Water Samples: Large volume water samples are collected and can be filtered to separate dissolved and particulate-bound fractions.

Extraction

The goal of extraction is to isolate the target analytes from the complex sample matrix.

-

Soxhlet Extraction: A classic and robust method for extracting semi-volatile organic compounds from solid samples using an appropriate organic solvent (e.g., dichloromethane, hexane/acetone mixture).

-

Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.

-

Ultrasonic Extraction: A method that uses high-frequency sound waves to facilitate the extraction of analytes from solid matrices into a solvent.

Sample Cleanup

Crude extracts from environmental samples contain numerous interfering compounds that can affect the accuracy of the analysis. Therefore, a cleanup step is essential.

-

Solid-Phase Extraction (SPE): A common and effective technique that uses sorbent materials packed in cartridges to separate analytes from interferences based on their physicochemical properties. Silica gel and Florisil are commonly used sorbents for NPAH analysis.

-

Column Chromatography: A traditional method where the sample extract is passed through a column packed with an adsorbent (e.g., silica gel, alumina) to separate fractions containing different classes of compounds.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile organic compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio information for identification and quantification.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection: HPLC is well-suited for the analysis of less volatile and thermally labile compounds. Fluorescence detection is highly sensitive for many PAHs and their derivatives. Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the analysis of NPAHs.[12]

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the analysis of this compound.

Inferred Metabolic Activation and Genotoxicity Pathway

While the specific metabolic pathway of this compound has not been extensively elucidated, it is expected to follow a similar route to other well-studied nitroarenes, such as 3-nitrobenzanthrone. The genotoxicity of these compounds is primarily mediated by the metabolic reduction of the nitro group to a reactive N-hydroxy arylamine intermediate, which can then form DNA adducts.[13][14][15]

Caption: Inferred metabolic activation and genotoxicity pathway of this compound.

Conclusion

This compound is an environmental contaminant of concern due to its potential genotoxic effects. While specific quantitative data on its environmental occurrence are limited, its association with combustion sources, particularly diesel exhaust, suggests its presence in urban and industrialized areas. The analytical methods for the determination of NPAHs are well-established and can be applied to the monitoring of this compound in various environmental matrices. Further research is needed to quantify the levels of this compound in the environment and to fully elucidate its metabolic and toxicological pathways to better assess the potential risks to human health.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. youtube.com [youtube.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Level and Contamination Assessment of Soil along an Expressway in an Ecologically Valuable Area in Central Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. turkjps.org [turkjps.org]

- 8. researchgate.net [researchgate.net]

- 9. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Analysis of metabolism and genotoxicity of 5-nitro-3-thiophenecarboxanilides in bacterial, mammalian and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

Toxicological Profile of 3-Nitroacenaphthene: An In-depth Technical Guide

Disclaimer: Direct toxicological data for 3-Nitroacenaphthene is limited in publicly available literature. This guide provides a comprehensive toxicological profile by leveraging data from the closely related isomer, 5-Nitroacenaphthene, and the broader class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). This approach is based on the structural similarity and expected common mechanisms of toxicity.

Executive Summary

This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). While specific toxicological data for this compound is scarce, the available information on the closely related isomer, 5-Nitroacenaphthene, and other nitro-PAHs, indicates a significant potential for genotoxicity and carcinogenicity. The primary mechanism of toxicity for nitro-PAHs involves metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations and potentially initiating cancer. This document summarizes the available toxicological data for relevant surrogate compounds, details the experimental protocols used in these assessments, and illustrates the key mechanistic pathways.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| CAS Number | 3807-77-0 |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Toxicokinetics and Metabolism

The toxicokinetics of this compound have not been specifically studied. However, based on the metabolism of other nitro-PAHs, it is anticipated to undergo metabolic activation through two primary pathways:

-

Nitroreduction: The nitro group is reduced to a nitroso, hydroxylamino, and ultimately an amino group. The N-hydroxy arylamine intermediate can be further esterified to form a reactive nitrenium ion that readily adducts to DNA.

-

Ring Oxidation: The aromatic ring system can be oxidized by cytochrome P450 enzymes to form epoxides, which can then be hydrolyzed to dihydrodiols. These can be further epoxidized to form highly reactive diol epoxides, which are also capable of forming DNA adducts.

Toxicological Data (Inferred from 5-Nitroacenaphthene)

Carcinogenicity

5-Nitroacenaphthene has been demonstrated to be a carcinogen in animal studies.[1][2]

| Species | Strain | Sex | Route of Administration | Dose | Tumor Type | Incidence | Reference |

| Rat | Fischer 344 | Male | Oral (feed) | 0.12% | Ear Canal Carcinoma | 49% | [2] |

| Rat | Fischer 344 | Male | Oral (feed) | 0.24% | Ear Canal Carcinoma | 43% | [2] |

| Rat | Fischer 344 | Female | Oral (feed) | 0.12% | Ear Canal Carcinoma | 55% | [2] |

| Rat | Fischer 344 | Female | Oral (feed) | 0.24% | Ear Canal Carcinoma | 73% | [2] |

| Rat | Fischer 344 | Both | Oral (feed) | 0.12% | Alveolar/Bronchiolar Adenoma/Carcinoma | 17% | [1][2] |

| Rat | Fischer 344 | Both | Oral (feed) | 0.24% | Alveolar/Bronchiolar Adenoma/Carcinoma | 6% | [1][2] |

| Mouse | B6C3F1 | Female | Oral (feed) | 0.05% | Hepatocellular Carcinoma | Significant increase | [2] |

| Mouse | B6C3F1 | Female | Oral (feed) | 0.12% | Hepatocellular Carcinoma | Significant increase | [2] |

| Mouse | B6C3F1 | Female | Oral (feed) | 0.12% | Ovarian Tumors (Granulosa cell, Luteoma, Tubular-cell adenoma) | Significant increase | [2] |

Genotoxicity

5-Nitroacenaphthene has shown positive results in various genotoxicity assays, indicating its potential to damage genetic material.[1][2][3]

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA98 | Without S9 | Positive | [2] |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA98 | With S9 | Positive (enhanced) | [2][3] |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA100 | Without S9 | Positive | [1][2] |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA100 | With S9 | Positive (enhanced) | [1][3] |

| DNA Repair Test | Rat Hepatocytes (in vitro) | N/A | Positive | [1] |

| DNA Repair Test | Mouse Hepatocytes (in vitro) | N/A | Positive | [1] |

| umu Test | Salmonella typhimurium NM3009 | Not specified | Positive | [1] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The protocol for testing nitro-PAHs generally follows the standard OECD 471 guideline.

Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strains: Histidine auxotrophic strains of Salmonella typhimurium, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens), are commonly used.

-

Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.

-

Procedure:

-

A suspension of the bacterial tester strain, the test chemical at various concentrations, and either S9 mix or a buffer are combined in molten top agar.

-

This mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

In Vivo Carcinogenicity Bioassay

The potential of a chemical to cause cancer is typically evaluated in a long-term rodent bioassay, following guidelines similar to OECD 451.

Objective: To determine the carcinogenic potential of this compound following chronic exposure in rodents.

Methodology:

-

Animal Model: Typically, two rodent species are used, such as Fischer 344 rats and B6C3F1 mice. Groups of 50 males and 50 females are assigned to control and different dose groups.

-

Administration: The test substance is administered in the diet, drinking water, or by gavage for a major portion of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

-

Dose Selection: At least two dose levels plus a control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than cancer.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for microscopic examination.

-

Endpoint: A statistically significant increase in the incidence of tumors in any organ of the dosed groups compared to the control group is indicative of carcinogenic potential.

DNA Adduct Analysis (³²P-Postlabeling)

This sensitive method is used to detect and quantify DNA adducts, which are covalent modifications of DNA by carcinogens.

Objective: To determine if this compound or its metabolites form DNA adducts in target tissues.

Methodology:

-

Exposure: Animals are exposed to the test compound. DNA is isolated from target tissues (e.g., liver, lung).

-

DNA Digestion: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.

-

Adduct Enrichment: Adducted nucleotides are enriched, for example, by nuclease P1 digestion, which dephosphorylates normal nucleotides but not most bulky aromatic adducts.

-

³²P-Labeling: The adducted nucleotides are then labeled at the 5'-position with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.

Mandatory Visualizations

Caption: Metabolic activation pathways of nitro-PAHs leading to the formation of DNA adducts.

Caption: A generalized workflow for a typical in vivo carcinogenicity bioassay in rodents.

References

3-Nitroacenaphthene: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 3-Nitroacenaphthene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), tailored for researchers, scientists, and professionals in drug development. This document collates critical data including its chemical identifiers, physicochemical properties, and insights into its analytical determination and toxicological profile.

Chemical Identity and Properties

This compound is a nitrated derivative of the polycyclic aromatic hydrocarbon acenaphthene. Its chemical identity and key physical properties are summarized below.

| Identifier | Value |

| IUPAC Name | 3-nitro-1,2-dihydroacenaphthylene |

| CAS Number | 3807-77-0 |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.20 g/mol |

A selection of its physicochemical properties is presented in the following table, offering a comparative look at this compound.

| Property | Value |

| Molecular Weight | 199.20 g/mol |

| General Appearance | Expected to be a solid, likely crystalline, similar to other nitro-PAHs. |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents. |

Analytical Methodologies

The detection and quantification of this compound in various matrices are crucial for research and safety monitoring. While specific protocols for this compound are not extensively detailed in publicly available literature, established methods for nitroaromatic compounds are applicable. These generally involve chromatographic separation followed by sensitive detection techniques.

Experimental Protocol: Analysis of this compound in a Sample Matrix

This protocol is a representative example based on common methodologies for nitro-PAH analysis.

1. Sample Preparation (Extraction)

-

Objective: To isolate this compound from the sample matrix (e.g., biological tissue, environmental sample).

-

Procedure:

-

Homogenize the sample in an appropriate solvent, such as acetonitrile or a mixture of hexane and acetone.

-

Perform liquid-liquid extraction or solid-phase extraction (SPE) to partition the analyte into the organic phase.

-

The organic extract is then concentrated under a gentle stream of nitrogen.

-

2. Chromatographic Separation

-

Objective: To separate this compound from other components in the extract.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Exemplary HPLC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30 °C.

-

3. Detection and Quantification

-

Objective: To detect and quantify the separated this compound.

-

Detectors:

-

HPLC: UV-Vis or fluorescence detector. For higher sensitivity and selectivity, mass spectrometry (MS) is used.

-

GC: Electron Capture Detector (ECD) or MS.

-

-

Quantification: An external calibration curve is generated using certified standards of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Toxicological Profile and Metabolic Activation

Nitroaromatic compounds are of significant interest due to their potential mutagenicity and carcinogenicity.[1] The toxicity of these compounds is often linked to the metabolic reduction of the nitro group, leading to reactive intermediates that can interact with cellular macromolecules like DNA.[1]

Proposed Metabolic Activation and Toxicity Pathway

The metabolic activation of this compound is hypothesized to follow a pathway common to many nitro-PAHs. This involves enzymatic reduction of the nitro group to form reactive species that can induce cellular damage. The addition of a nitro group to benzamine molecules has been shown to convert them into direct mutagens.[2]

References

The Solubility of 3-Nitroacenaphthene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-nitroacenaphthene in organic solvents. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound remains elusive. This document, therefore, provides a foundational understanding of the principles governing the solubility of nitroaromatic compounds, outlines standard experimental methodologies for solubility determination, and presents a generalized experimental workflow. This guide is intended to equip researchers with the necessary background to design and execute their own solubility studies for this compound.

Introduction to this compound

This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Its core structure is the tricyclic aromatic compound acenaphthene, with a nitro group (-NO2) substituted on the aromatic ring. The presence of the nitro group significantly influences the molecule's polarity, and consequently, its solubility characteristics in various organic solvents. Understanding the solubility of this compound is crucial for a variety of research and development applications, including its synthesis, purification, formulation, and toxicological assessment.

Quantitative Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative data on the solubility of this compound in common organic solvents. While qualitative descriptors for the related isomer, 5-nitroacenaphthene, suggest it is "soluble" in hot water, ethanol, ether, and petroleum ether, and "slightly soluble" in chloroform and DMSO, no such data is readily available for the 3-nitro isomer.

The absence of this data highlights a significant knowledge gap and underscores the need for experimental determination of these values.

Principles of Solubility for Nitroaromatic Compounds

The solubility of a compound like this compound is governed by the principle of "like dissolves like." The interplay between the nonpolar polycyclic aromatic core and the polar nitro group dictates its solubility profile.

-

Polar Solvents: Protic solvents (e.g., alcohols) and aprotic polar solvents (e.g., acetone, DMSO) are generally expected to be more effective at solvating this compound compared to nonpolar solvents. The polar nitro group can engage in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.

-

Nonpolar Solvents: Solvents such as alkanes (e.g., hexane) are likely to be poor solvents for this compound due to the significant polarity introduced by the nitro group. Aromatic solvents (e.g., toluene, benzene) may exhibit intermediate behavior, being able to interact with the aromatic core of the molecule.

Temperature is also a critical factor, with solubility generally increasing with temperature for solid solutes.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to experimentally determine the solubility of this compound. The choice of method often depends on the required accuracy, the amount of substance available, and the properties of the solute and solvent.

Isothermal Equilibrium Method

This is a common and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe is often fitted with a filter to remove any fine solid particles.

-

Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and sensitive method for quantifying aromatic compounds. A calibration curve is prepared using standard solutions of known concentrations to accurately determine the concentration in the saturated solution.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/100 mL), molarity (mol/L), or as a mole fraction at the specified temperature.

Gravimetric Method

This method is simpler but may be less accurate than the isothermal equilibrium method with instrumental analysis.

Methodology:

-

Preparation and Equilibration: A saturated solution is prepared and equilibrated as described in the isothermal equilibrium method.

-

Solvent Evaporation: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Residue Weighing: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Calculation: The container with the solid residue is weighed again. The difference in weight corresponds to the mass of dissolved this compound in the known volume of the solvent, from which the solubility can be calculated.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of the solubility of this compound.

Conclusion

While specific, quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary theoretical background and practical methodologies for researchers to determine these values experimentally. The provided experimental workflow offers a clear and structured approach to designing and executing such studies. The generation of reliable solubility data for this compound will be a valuable contribution to the scientific community, aiding in its further research and application.

Thermal Stability of 3-Nitroacenaphthene: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 3-nitroacenaphthene, a crucial parameter for its safe handling, storage, and application in research and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected thermal behavior based on the well-understood principles of nitroaromatic compounds. It details the standard experimental protocols, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), used to evaluate thermal stability. Furthermore, this guide presents a logical workflow for such an analysis and discusses the general decomposition pathways of related compounds. This document is intended for researchers, scientists, and drug development professionals who handle or intend to utilize this compound.

Introduction

This compound (C₁₂H₉NO₂) is a nitroaromatic hydrocarbon. The presence of the nitro group (NO₂) significantly influences the chemical and thermal properties of the acenaphthene backbone, often rendering the molecule energetic. Understanding the thermal stability, including the onset of decomposition and the nature of the decomposition process, is paramount for ensuring safety and defining stable conditions for its use in synthetic chemistry and pharmaceutical development.

Predicted Thermal Stability and Decomposition

Nitroaromatic compounds are known to be thermally sensitive. The primary decomposition pathway is often initiated by the cleavage of the C-NO₂ bond, which is the weakest bond in the molecule. The energy required for this bond scission dictates the onset of decomposition.

Upon heating, this compound is expected to undergo an exothermic decomposition. The decomposition of nitroaromatic compounds can be complex, often involving autocatalytic steps where the initial decomposition products accelerate further decomposition. The process can lead to the formation of gaseous products such as nitrogen oxides (NOx) and carbon oxides (CO, CO₂), along with a solid carbonaceous residue.

Quantitative Thermal Analysis Data

As of the date of this publication, specific quantitative thermal analysis data (e.g., onset decomposition temperature, peak decomposition temperature, enthalpy of decomposition) for this compound is not available in the public domain. To provide a frame of reference, the following table summarizes thermal stability data for other related nitroaromatic compounds. It is crucial to note that these values are for comparative purposes only and do not represent the actual thermal stability of this compound.

Table 1: Thermal Stability Data for Selected Nitroaromatic Compounds (Illustrative)

| Compound | Onset Decomposition Tonset (°C) | Peak Decomposition Tpeak (°C) | Enthalpy of Decomposition (ΔHd) (J/g) | Reference |

| 1,3-Dinitrobenzene | ~300 | ~320 | ~2500 | General Literature |

| 2,4,6-Trinitrotoluene (TNT) | ~240 | ~295 | ~4500 | General Literature |

| Nitrobenzene | ~350 | ~380 | - | General Literature |

Note: The values presented are approximate and can vary significantly with experimental conditions such as heating rate and sample confinement.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of energetic materials like this compound is typically evaluated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the onset temperature of decomposition, the peak temperature of the exothermic decomposition, and the enthalpy of decomposition (ΔHd).

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a sample pan (e.g., aluminum, copper, or gold-plated stainless steel for higher pressures).

-

Crucible Sealing: The pan is hermetically sealed to prevent the evaporation of the sample and to contain any pressure generated during decomposition. For more energetic materials, vented or pinhole lids may be used with caution.

-

Instrument Setup:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Purge Gas: An inert gas, typically nitrogen or argon, is passed through the measurement cell at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere and remove decomposition products.

-

Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the expected decomposition. A typical range would be from ambient temperature to 400-500 °C.

-

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine:

-

Onset Temperature (Tonset): The temperature at which the exothermic decomposition begins, determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.

-

Peak Temperature (Tpeak): The temperature at which the rate of heat release is at its maximum.

-

Enthalpy of Decomposition (ΔHd): The total heat released during decomposition, calculated by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which mass loss occurs and the extent of mass loss, providing information about the decomposition process and the formation of volatile products.

Methodology:

-

Sample Preparation: A slightly larger amount of sample (typically 5-10 mg) is weighed into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Purge Gas: An inert gas (e.g., nitrogen) or a reactive gas (e.g., air) is used, depending on the desired experimental conditions, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass change vs. temperature) are analyzed to identify:

-

Decomposition Stages: The number of distinct steps in the mass loss curve.

-

Temperature of Maximum Mass Loss Rate: The peak temperature in the DTG curve for each stage.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal stability analysis of a nitroaromatic compound like this compound.

Caption: Workflow for Thermal Stability Analysis.

Generalized Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is a complex process. The following diagram illustrates a simplified, generalized pathway.

Caption: Generalized Thermal Decomposition Pathway.

Safety Considerations

Given its nature as a nitroaromatic compound, this compound should be handled with care. Thermal analysis of unknown or potentially energetic materials should always be performed on a small scale first. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The thermal analysis instruments should be operated within a fume hood or a well-ventilated area.

Conclusion

While specific experimental data on the thermal stability of this compound is currently lacking in the public literature, a robust framework for its assessment exists based on the well-established behavior of nitroaromatic compounds. The use of DSC and TGA provides critical data on the onset of decomposition, energy release, and mass loss characteristics. The generalized protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the safe handling and characterization of this compound. It is strongly recommended that experimental thermal analysis be conducted to ascertain the precise thermal stability parameters of this compound before its use in any application where it may be subjected to elevated temperatures.

A Technical Guide to the Quantum Chemical Analysis of 3-Nitroacenaphthene

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Nitroacenaphthene and Computational Chemistry

This compound is a nitrated polycyclic aromatic hydrocarbon (NPAH). NPAHs are a class of compounds that are of significant interest due to their presence as environmental pollutants, and many are known for their mutagenic and carcinogenic properties. Understanding the molecular structure, vibrational properties, and electronic characteristics of this compound is crucial for elucidating its reactivity, toxicity, and potential metabolic pathways.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of such molecules with a high degree of accuracy. These computational methods allow for the determination of molecular geometries, vibrational spectra, and a host of electronic properties that are often difficult or expensive to measure experimentally.

Theoretical Methodology

A robust and widely accepted computational approach for studying NPAHs involves the use of Density Functional Theory.

Computational Details

The recommended level of theory for calculations on this compound is B3LYP/6-311+G(d,p) . This methodology consists of:

-

B3LYP: The Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. This hybrid functional incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation and has shown high accuracy for a wide range of organic molecules.

-

6-311+G(d,p): This is a triple-zeta basis set.

-

6-311: Indicates that core orbitals are described by a single contracted Gaussian function (from 6 primitives), and valence orbitals are split into three functions (contracted from 3, 1, and 1 primitives, respectively).

-

+: Indicates the addition of diffuse functions on heavy (non-hydrogen) atoms, which are important for describing anions and weak interactions.

-

G: Signifies a Gaussian-type basis set.

-

(d,p): Represents the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing the shape of the electron density.

-

This level of theory provides a good balance between computational cost and accuracy for molecules of this size. Calculations are typically performed using software packages such as Gaussian, ORCA, or NWChem.

Molecular Geometry Optimization

The first step in any quantum chemical study is to determine the equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The resulting structure corresponds to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Prediction of Vibrational Spectra: The calculated harmonic frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental vibrational data. It is common practice to scale the calculated frequencies by a factor (typically around 0.96-0.98 for B3LYP) to better match experimental results.

Predicted Molecular Properties of this compound

The following tables are templates that illustrate how the quantitative data for this compound would be presented.

Table 1: Optimized Geometrical Parameters

(Note: These are placeholder values and would be populated with the results of a DFT calculation.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-C2 | 1.XXX |

| C-N | 1.XXX | |

| N-O1 | 1.XXX | |

| N-O2 | 1.XXX | |

| Bond Angles | C1-C2-C3 | 1XX.X |

| C-N-O1 | 1XX.X | |

| O1-N-O2 | 1XX.X | |

| Dihedral Angles | C1-C2-C3-C4 | X.XX |

| C2-C3-N-O1 | X.XX |

Table 2: Selected Calculated Vibrational Frequencies and Assignments

(Note: Based on typical vibrational modes for NPAHs. Values are placeholders.)

| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| ~3100-3000 | - | Aromatic C-H stretching |

| ~1550-1500 | - | NO₂ asymmetric stretching |

| ~1350-1300 | - | NO₂ symmetric stretching |

| ~1600-1450 | - | Aromatic C=C stretching |

| ~850-800 | - | NO₂ bending |

| ~750-700 | - | C-H out-of-plane bending |

Table 3: Calculated Electronic Properties

(Note: These are placeholder values and would be populated with the results of a DFT calculation.)

| Property | Calculated Value |

| HOMO Energy | -X.XXX eV |

| LUMO Energy | -X.XXX eV |

| HOMO-LUMO Energy Gap (ΔE) | X.XXX eV |

| Dipole Moment | X.XXX Debye |

| Mulliken Charge on N | +X.XXX e |

| Mulliken Charge on O1 | -X.XXX e |

| Mulliken Charge on O2 | -X.XXX e |

Experimental Protocols for Validation

Computational results should ideally be validated against experimental data. The following experimental techniques are standard for characterizing molecules like this compound.

Spectroscopic Analysis

-

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are used to measure the vibrational modes of a molecule. Solid-phase spectra can be recorded using KBr pellets, and solutions can be analyzed in suitable IR-transparent solvents. The experimental spectra can be directly compared to the calculated vibrational frequencies to confirm the molecular structure and the accuracy of the computational model.

-

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the molecule. The experimental absorption maxima (λ_max_) can be correlated with the calculated HOMO-LUMO energy gap. The solvent used for the measurement should be reported, as it can influence the absorption spectrum.

Structural Analysis

-

X-ray Crystallography: For solid samples, single-crystal X-ray diffraction provides the most accurate and unambiguous determination of the molecular geometry, including bond lengths and angles. This experimental data is the gold standard for validating calculated geometries.

Visualizations of Computational Workflows and Concepts

Diagram 1: Quantum Chemical Calculation Workflow

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 3-Nitroacenaphthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Nitroacenaphthene using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided protocol is designed for researchers, scientists, and professionals in drug development and environmental analysis who require a reliable method for the determination of this nitro-polynuclear aromatic hydrocarbon. The methodology is based on established protocols for similar compounds and is suitable for various sample matrices with appropriate sample preparation.

Introduction

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest due to its potential mutagenic and carcinogenic properties. It can be formed from the atmospheric nitration of acenaphthene, a component of diesel exhaust and other combustion products. Accurate and sensitive quantification of this compound is crucial for toxicological studies, environmental monitoring, and in the assessment of drug substance impurities. This document provides a comprehensive HPLC method, including sample preparation, chromatographic conditions, and data analysis, to facilitate the reliable analysis of this compound.

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., soil, sediment, or tissue). The user should optimize the extraction for their specific sample type.

Materials:

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE)

-

Vials for HPLC autosampler

Procedure:

-

Weigh approximately 1 gram of the homogenized sample into a clean glass centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.

-

Centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid material.

-

Carefully decant the supernatant into a clean tube.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Method

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase A | Deionized Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 60% B over 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection | UV at 254 nm |

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the conditions described above. These values are typical and may vary slightly depending on the specific instrumentation and column used.

| Parameter | Expected Value |

| Retention Time (RT) | Approximately 15-18 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantitation (LOQ) | ~0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95-105% |

Mandatory Visualizations

Experimental Workflow

Metabolic Pathway of this compound

The primary metabolic activation pathway for many nitro-aromatic compounds involves nitroreduction. This process is critical in understanding the toxicological profile of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the expected performance data, offers a solid foundation for researchers in various scientific disciplines. The provided diagrams of the experimental workflow and metabolic pathway serve to clarify the analytical process and the biological relevance of this compound. Adherence to this protocol will enable the generation of high-quality, reproducible data for a better understanding of the prevalence and effects of this compound.

Application Note: Analysis of 3-Nitroacenaphthene by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of 3-nitroacenaphthene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is of significant interest due to its potential toxicological and environmental implications. This guide outlines the sample preparation, GC-MS parameters, and expected data for the qualitative and quantitative analysis of this compound. The provided protocols are based on established methods for the analysis of related nitro-PAH compounds and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound (C₁₂H₉NO₂) is a derivative of the polycyclic aromatic hydrocarbon acenaphthene.[1] Nitro-PAHs are a class of compounds that have garnered considerable attention in environmental and toxicological research due to their mutagenic and carcinogenic properties. Accurate and sensitive analytical methods are therefore essential for monitoring their presence in various matrices and for conducting metabolism and drug development studies. GC-MS is a powerful technique for the separation and identification of semi-volatile organic compounds like this compound, offering high resolution and specific detection.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. Below are general guidelines for common matrices.

For Environmental Samples (e.g., Soil, Sediment):

-

Extraction: Weigh 5-10 g of the homogenized sample into a beaker. Add an equal amount of anhydrous sodium sulfate and mix thoroughly to remove moisture. The sample can then be extracted using techniques such as Soxhlet extraction or pressurized fluid extraction with a suitable solvent like dichloromethane (DCM) or a mixture of acetone and hexane (1:1, v/v).

-

Cleanup: The crude extract may require cleanup to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges. The extract is loaded onto the conditioned cartridge and eluted with a non-polar solvent to isolate the PAH and nitro-PAH fraction.

-

Concentration: The cleaned extract is then concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

For Biological Samples (e.g., Plasma, Tissue Homogenates):

-

Protein Precipitation: For plasma or serum samples, add three volumes of cold acetonitrile to one volume of the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (LLE): The supernatant from the protein precipitation step can be further purified by LLE. Add an equal volume of a non-polar solvent such as hexane or ethyl acetate, vortex, and allow the layers to separate. Collect the organic layer. Repeat the extraction twice.

-

Solid-Phase Extraction (SPE): For tissue homogenates, an initial enzymatic digestion may be necessary. Following digestion, the sample can be loaded onto a conditioned C18 SPE cartridge. Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove hydrophilic interferences, and then elute the analytes with a less polar solvent like acetonitrile or DCM.

-

Concentration and Derivatization (if necessary): The eluate is concentrated under nitrogen. Depending on the specific analytical requirements and the presence of other analytes, derivatization may be considered, though it is generally not required for nitro-PAHs by GC-MS.

GC-MS Analysis

The following parameters are recommended as a starting point for the GC-MS analysis of this compound.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent |

| Injector | Splitless mode |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature: 60 °C, hold for 1 minRamp 1: 10 °C/min to 300 °CHold at 300 °C for 10 min |

| Transfer Line Temperature | 280 °C |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative Data

For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity. The molecular ion and characteristic fragment ions of this compound should be monitored.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Retention Time (min) * | Characteristic m/z for SIM | Typical Limit of Detection (LOD) |

| This compound | C₁₂H₉NO₂ | 199.21 | 15 - 20 | 199 (M⁺), 169 ([M-NO]⁺), 153 ([M-NO₂]⁺) | 1-10 pg on-column |

*The retention time is an estimate based on the elution order of PAHs on a DB-5ms column. It should be experimentally determined.

Predicted Mass Spectrum

The electron ionization mass spectrum of this compound is predicted to show a prominent molecular ion peak (M⁺) at m/z 199. Common fragmentation pathways for nitroaromatic compounds involve the loss of a nitro group (-NO₂) and a nitroso group (-NO).

| m/z | Predicted Fragment | Description |

| 199 | [C₁₂H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 169 | [C₁₂H₉O]⁺ | Loss of NO |

| 153 | [C₁₂H₉]⁺ | Loss of NO₂ |

Mandatory Visualizations

Experimental Workflow

Postulated Metabolic Pathway

The metabolism of nitro-PAHs in biological systems typically involves two main pathways: nitro-reduction and ring oxidation. These biotransformation processes can lead to the formation of reactive intermediates that can bind to cellular macromolecules.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound. The detailed protocols for sample preparation and GC-MS operation, along with the tabulated quantitative data and predictive mass spectrum, offer a solid foundation for researchers in environmental science, toxicology, and drug development. The provided workflows and pathway diagrams serve to visualize the experimental and biological processes involving this compound. Adherence to good laboratory practices and proper method validation are crucial for obtaining accurate and reliable results.

References

Application Notes and Protocols: Synthesis of 3-Aminoacenaphthene

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-aminoacenaphthene via the reduction of 3-nitroacenaphthene. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, crucial for the preparation of aryl amines which are versatile intermediates in the development of pharmaceuticals and other functional materials. This guide outlines several common and effective methods for this conversion, including catalytic hydrogenation and metal-mediated reductions. Quantitative data from representative procedures are summarized, and detailed step-by-step protocols are provided for researchers and scientists in drug development and chemical research.

Introduction

The conversion of a nitro group to an amine is a key reaction in organic chemistry. Aryl amines, such as 3-aminoacenaphthene, are important building blocks in the synthesis of a wide range of biologically active molecules and materials. The choice of reduction method can be critical, depending on the presence of other functional groups in the molecule and the desired scale of the reaction. This document details two robust and widely applicable methods for the reduction of this compound: catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-acid reduction using tin(II) chloride.

Chemical Reaction

Caption: Overall reaction for the reduction of this compound.

Comparative Data of Reduction Methods

The following table summarizes common methods for the reduction of aromatic nitro compounds, which are applicable to the synthesis of 3-aminoacenaphthene.

| Method | Reagents & Catalyst | Solvent(s) | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Pd/C (5-10 mol%) | Ethanol, Methanol | >95% | High yield, clean reaction, easy product isolation.[1] | Requires specialized hydrogenation equipment, flammable H₂ gas.[2] |

| Transfer Hydrogenation | Hydrazine Hydrate, FeCl₃ or Pd/C | Water, Methanol | High | Avoids the use of H₂ gas, mild conditions.[3][4] | Hydrazine is toxic. |

| Metal/Acid Reduction (Sn) | SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | Good to High | Does not require special pressure equipment, effective. | Generates significant metal waste, workup can be tedious.[5] |

| Metal/Acid Reduction (Fe) | Iron powder, HCl | Ethanol/Water | Good to High | Inexpensive and effective (Béchamp reduction).[1][3] | Can require harsh acidic conditions, generates iron sludge. |

Experimental Protocols

Below are detailed protocols for two common methods for the synthesis of 3-aminoacenaphthene from this compound.

Protocol 1: Catalytic Hydrogenation using Pd/C

This method is highly efficient and typically provides a very clean product with high yield.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or Methanol)

-

Hydrogen (H₂) gas supply

-

Parr hydrogenator or similar pressure vessel

-

Celite or filter paper

Procedure:

-

In a suitable pressure vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

-

Carefully add 10% Pd/C (5-10 mol% relative to the nitro compound) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 2-5 bar).[6]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake. This may take several hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is 3-aminoacenaphthene, which can be further purified by recrystallization if necessary.

Caption: Workflow for catalytic hydrogenation of this compound.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This is a classic and reliable method that does not require specialized pressure equipment.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 3M)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and tin(II) chloride dihydrate (3-5 eq).[5]

-

Add ethanol as the solvent and begin stirring the mixture.

-

Slowly add concentrated hydrochloric acid. The reaction is often exothermic, so cooling in an ice bath may be necessary.

-

After the addition of acid, heat the mixture to reflux (typically 50-70°C) and stir for 1-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully add a 3M NaOH solution to neutralize the excess acid and precipitate tin salts. The mixture should become strongly basic.

-

Extract the aqueous slurry with ethyl acetate (3 times).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminoacenaphthene.

-

The product can be purified by column chromatography or recrystallization.

Caption: Workflow for SnCl₂ reduction of this compound.

Safety Precautions

-